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molecular formula C6H13NO2 B3148961 N-(Hydroxymethyl)-2,2-dimethylpropanamide CAS No. 66297-46-9

N-(Hydroxymethyl)-2,2-dimethylpropanamide

Cat. No. B3148961
M. Wt: 131.17 g/mol
InChI Key: OQNMLDIYCUPXAW-UHFFFAOYSA-N
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Patent
US09242963B2

Procedure details

A flask is charged with 2,2-dimethyl-propionamide (1.00 g, 9.98 mmol), p-formaldehyde (0.736 g, 9.98 mmol), and potassium carbonate (0.054 g, 3.95 mmol). The reaction mixture is stirred at 75° C. for 16 h, whereupon it is cooled to room temperature and diluted with acetone. Filtration and concentration of the filtrate give a residue which is purified by silica gel flash chromatography (heptane-ethyl acetate, 4:1) to afford N-hydroxymethyl-2,2-dimethyl-propionamide as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.25 (s, 9H), 4.73 (d, J=7.1 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH2:5])=[O:4].[C:8](=O)([O-])[O-:9].[K+].[K+]>CC(C)=O>[OH:9][CH2:8][NH:5][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(=O)N)(C)C
Name
p-formaldehyde
Quantity
0.736 g
Type
reactant
Smiles
Name
Quantity
0.054 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 75° C. for 16 h, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
give a residue which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel flash chromatography (heptane-ethyl acetate, 4:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCNC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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